molecular formula C2H7N3 B1624292 Ethanimidic acid, hydrazide CAS No. 60576-61-6

Ethanimidic acid, hydrazide

Cat. No.: B1624292
CAS No.: 60576-61-6
M. Wt: 73.1 g/mol
InChI Key: MIDZOHILFFUXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of ethanimidic acid with hydrazine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound, hydrochloride often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethanimidic acid, hydrazide, hydrochloride involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The compound’s hydrazide group allows it to participate in nucleophilic addition reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidic acid, hydrazide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrazide group makes it particularly useful in the synthesis of hydrazones and other derivatives, which are valuable in medicinal chemistry and industrial applications .

Properties

IUPAC Name

N'-aminoethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3/c1-2(3)5-4/h4H2,1H3,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZOHILFFUXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209378
Record name Ethanimidic acid, hydrazide, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60576-61-6
Record name Ethanimidic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60576-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanimidic acid, hydrazide, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidic acid, hydrazide, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanimidic acid, hydrazide
Reactant of Route 2
Ethanimidic acid, hydrazide
Reactant of Route 3
Ethanimidic acid, hydrazide
Reactant of Route 4
Ethanimidic acid, hydrazide
Reactant of Route 5
Ethanimidic acid, hydrazide
Reactant of Route 6
Ethanimidic acid, hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.